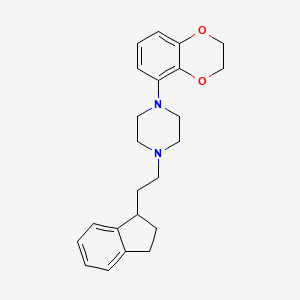

4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine

概要

説明

化学反応の分析

S 15931は、次のようなさまざまな化学反応を起こします。

酸化: この反応には、酸素の添加または水素の除去が含まれます。 一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。

還元: この反応には、水素の添加または酸素の除去が含まれます。 一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応には、1つの原子または原子群を別の原子または原子群で置き換えることが含まれます。 一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

S 15931は、特に化学、生物学、医学、および産業の分野において、科学研究への応用について広範囲にわたって研究されてきました。

化学: これは、セロトニン受容体を含む研究における参照化合物として使用されます。

生物学: これは、さまざまな生物学的プロセスにおけるセロトニン受容体の役割を研究するために使用されます。

科学的研究の応用

Neuropharmacology

Research indicates that 4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine acts as a partial agonist at serotonin 5-HT_1A receptors. This interaction suggests potential applications in treating anxiety and depression by enhancing serotonergic transmission. A study demonstrated that this compound could elevate acetylcholine levels in the brain, potentially improving cognitive function and memory in rodent models .

Antidepressant Effects

The compound has been evaluated for its antidepressant-like effects in various animal models. The results indicated that it could significantly reduce immobility time in forced swim tests, a common measure of antidepressant efficacy. This suggests that the compound may modulate neurotransmitter systems involved in mood regulation.

Cognitive Enhancement

Studies have shown that this compound enhances cholinergic transmission, which is crucial for learning and memory processes. This effect was observed in behavioral tests where treated rodents displayed improved performance compared to control groups .

Case Study 1: Cognitive Function Improvement

A study published in the Journal of Pharmacology and Experimental Therapeutics investigated the effects of this compound on cognitive function. Rodents were administered varying doses, and subsequent behavioral tests indicated significant improvements in memory retention and learning capabilities. The study concluded that the compound's action on serotonin receptors might be responsible for these cognitive enhancements.

Case Study 2: Serotonergic Modulation

Another research effort focused on the serotonergic modulation properties of the compound. The findings suggested that it not only acts as a partial agonist but also exhibits antagonist properties at higher concentrations, indicating a complex interaction with serotonin receptors that could be leveraged for therapeutic purposes in mood disorders .

Data Tables

Table 1: Summary of Biological Activities

Table 2: Mechanism of Action

| Mechanism | Description |

|---|---|

| Serotonin Receptor Agonism | Enhances serotonergic transmission |

| Cholinergic Transmission | Increases acetylcholine levels |

| Behavioral Effects | Improves performance in cognitive tasks |

作用機序

S 15931は、セロトニン1A受容体(5-HT1A受容体)の作動薬およびシナプス後5-HT1A受容体の拮抗薬として作用することによって、その効果を発揮します 。 このデュアルアクションは、気分、不安、およびその他の心理的機能の調節に不可欠な、脳内のセロトニンのレベルを調節するのに役立ちます .

類似の化合物との比較

S 15931は、セロトニン1A受容体に対する作動薬と拮抗薬の両方としてのデュアルアクションが独特です。 類似の化合物には以下が含まれます。

8-OH-DPAT: 5-HT1A受容体の選択的作動薬。

フレシノキサン: 5-HT1A受容体の別の選択的作動薬。

WAY-100,135: 5-HT1A受容体の選択的拮抗薬.

これらの化合物は、セロトニン受容体に対する特定の作用が異なり、S 15931をそのデュアル機能において独自のものにしています .

類似化合物との比較

S 15931 is unique in its dual action as both an agonist and antagonist for the serotonin 1A receptor. Similar compounds include:

8-OH-DPAT: A selective agonist for the 5-HT1A receptor.

Flesinoxan: Another selective agonist for the 5-HT1A receptor.

WAY-100,135: A selective antagonist for the 5-HT1A receptor.

These compounds differ in their specific actions on the serotonin receptors, making S 15931 unique in its dual functionality .

準備方法

S 15931の合成経路と反応条件は、パブリックドメインでは容易に入手できません。 ベンゾジオキソピペラジン構造の形成を含む一連の有機反応を通じて、化合物が合成されることが知られています 。 工業生産方法には、これらの合成経路を大規模生産向けに最適化し、高収率と高純度を確保することが含まれる可能性があります。

生物活性

4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine, also known as S15535, is a compound that has garnered attention for its potential pharmacological properties, particularly in the context of cognitive enhancement and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 364.48 g/mol. The compound features a benzodioxane moiety, which is significant for its interaction with various biological targets.

Research indicates that S15535 acts primarily as a partial agonist at the serotonin 5-HT1A receptor. This interaction enhances cholinergic transmission, which is crucial for cognitive functions such as memory and learning. Notably, S15535 has demonstrated the ability to elevate acetylcholine levels in the frontal cortex and dorsal hippocampus of rodents, suggesting a role in enhancing cognitive performance (PubMed) .

Key Findings:

- Cognitive Enhancement : S15535 improved retention in social recognition tasks and reversed cognitive deficits induced by scopolamine in various behavioral paradigms, including the Morris water maze and operant delayed nonmatching tasks.

- Dose Dependency : The effects of S15535 were observed to be dose-dependent, with effective doses ranging from 0.04 to 10 mg/kg in animal models.

1. Cognitive Function

S15535 has been shown to reinforce frontocortical and hippocampal release of acetylcholine, leading to improved cognitive outcomes in multiple studies. For instance:

- In a study involving rodents, S15535 significantly enhanced performance in memory tasks when administered at specific doses (0.16 to 10.0 mg/kg) .

2. Anti-inflammatory Properties

In addition to its cognitive effects, certain derivatives of piperazine containing the benzodioxan moiety have been evaluated for their anti-inflammatory properties. Research indicates that these compounds exhibit moderate anti-inflammatory activity, suggesting potential therapeutic uses beyond cognition .

3. Antioxidant Activity

Some studies have explored the antioxidant capabilities of related benzodioxane derivatives, indicating that modifications can lead to varying degrees of antioxidant activity compared to standard drugs .

Comparative Table of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of S15535 in preclinical settings:

- A study demonstrated that S15535 could reverse amnesic effects induced by scopolamine, indicating its potential utility in treating cognitive impairments associated with neurodegenerative diseases.

- Another investigation assessed the compound's impact on spatial learning tasks, showing significant improvements in performance metrics when compared to control groups.

特性

CAS番号 |

153607-45-5 |

|---|---|

分子式 |

C23H28N2O2 |

分子量 |

364.5 g/mol |

IUPAC名 |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]piperazine |

InChI |

InChI=1S/C23H28N2O2/c1-2-5-20-18(4-1)8-9-19(20)10-11-24-12-14-25(15-13-24)21-6-3-7-22-23(21)27-17-16-26-22/h1-7,19H,8-17H2 |

InChIキー |

OARKPUCUFAIZCW-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |

正規SMILES |

C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-(benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine S 15931 S-15931 S15931 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。